

Solubility of Phenanthrene-d10 in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: Phenanthrene-d10

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This technical guide provides a comprehensive overview of the solubility of **Phenanthrene-d10**, a deuterated polycyclic aromatic hydrocarbon (PAH), in various organic solvents. Given the limited direct quantitative data for **Phenanthrene-d10**, this guide leverages data from its non-deuterated analog, Phenanthrene, based on the reasonable scientific assumption that the solubility characteristics are comparable. This document is intended to be a valuable resource for laboratory work involving **Phenanthrene-d10**, including its use as an internal standard in analytical methods such as NMR, GC-MS, or LC-MS.^[1]

Overview of Phenanthrene-d10 Solubility

Phenanthrene-d10 is a white to off-white solid crystalline substance.^{[2][3]} Its solubility is a critical parameter for its application in various scientific disciplines, particularly in environmental analysis and metabolic studies where it serves as a tracer or internal standard.^[1] While detailed quantitative solubility studies specifically for the deuterated form are not extensively published, qualitative assessments indicate that **Phenanthrene-d10** is slightly soluble in a range of organic solvents including acetone, chloroform, dimethyl sulfoxide (DMSO), and methanol.^[2] For practical laboratory applications, it is often supplied in prepared solutions, for instance, at concentrations of 100 µg/mL in acetone or 2000 µg/mL in dichloromethane or methanol.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Phenanthrene in various organic solvents. It is important to note that these values are for the non-deuterated form and should be considered as a close approximation for **Phenanthrene-d10**. The solubility of deuterated compounds is generally very similar to their non-deuterated counterparts, though minor differences can exist.

Solvent	Temperature	Solubility	Unit	Mole Fraction (x ₁)	Reference
Alcohols					
95% Ethanol (cold)	Ambient	16.67	g/L	-	
95% Ethanol (boiling)	Boiling Point	100	g/L	-	
Absolute Ethanol	Ambient	40	g/L	-	
Ethanol	298.2 K (25 °C)	~20,000	mg/L	0.01114	
Methanol	298.2 K (25 °C)	-	-	0.00548	
1-Propanol	298.2 K (25 °C)	-	-	0.01321	
2-Propanol	298.2 K (25 °C)	-	-	0.00960	
1-Butanol	298.2 K (25 °C)	-	-	0.01739	
Aprotic Solvents					
Acetone	Ambient	Soluble	-	-	
Benzene	Ambient	500	g/L	-	
Carbon Disulfide	Ambient	1000	g/L	-	
Carbon Tetrachloride	Ambient	416.67	g/L	-	
Diethyl Ether	Ambient	303.03	g/L	-	

Dimethylformamide (DMF)	Ambient	~30,000	mg/L	-
Dimethyl Sulfoxide (DMSO)	Ambient	~30,000	mg/L	-
Toluene	Ambient	416.67	g/L	-

Note: The solubility values for Phenanthrene were converted from "1 gram dissolves in X mL" to g/L for easier comparison. The mole fraction data provides a standardized measure of solubility.

One source indicates a high solubility of **Phenanthrene-d10** in DMSO at 100 mg/mL (100,000 mg/L), noting that ultrasonic treatment may be necessary. This suggests that while high concentrations can be achieved for stock solutions, the true equilibrium solubility might be lower.

Experimental Protocol for Solubility Determination

The determination of the solubility of a crystalline compound like **Phenanthrene-d10** in an organic solvent is a fundamental experimental procedure. A common and reliable method is the isothermal equilibrium method, which involves saturating a solvent with the solute at a constant temperature.

Materials and Equipment:

- **Phenanthrene-d10** (solid, high purity)
- Organic solvents of interest (analytical grade)
- Constant temperature bath or incubator with shaker
- Analytical balance
- Glass vials with screw caps
- Syringe filters (e.g., 0.22 μ m PTFE)

- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Gas Chromatography-Mass Spectrometry (GC-MS))

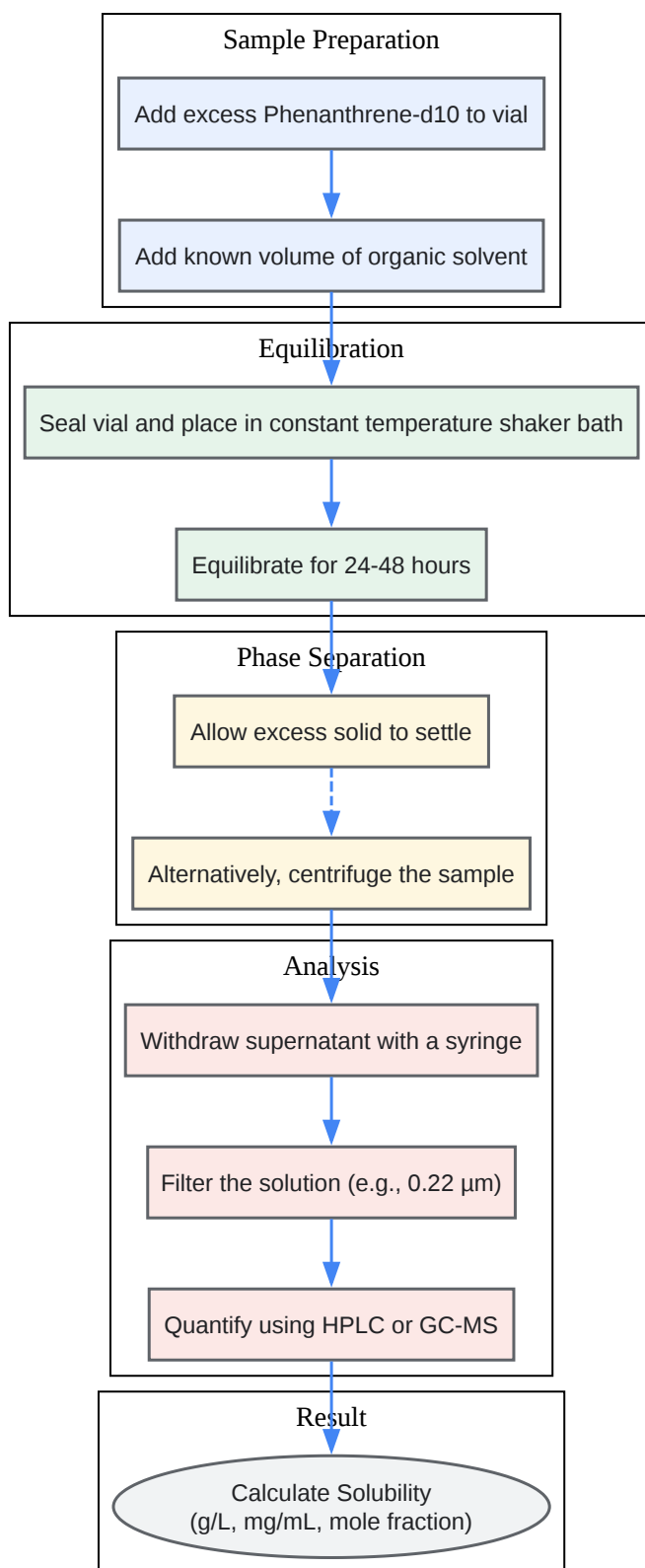
Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of solid **Phenanthrene-d10** to a series of glass vials.
- Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
- Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is fully saturated with the solute. The shaking facilitates the dissolution process.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For some systems, centrifugation may be necessary to pellet the undissolved solute.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a pre-weighed volumetric flask.
- Quantification:
 - Determine the mass of the collected saturated solution.
 - Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven to obtain the mass of the dissolved **Phenanthrene-d10**.
 - Alternatively, dilute the saturated solution with a known volume of solvent and analyze the concentration using a calibrated analytical instrument like HPLC or GC-MS.

- Data Analysis: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mole fraction) based on the mass of the dissolved solute and the volume or mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of **Phenanthrene-d10** solubility.



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General workflow for determining the solubility of **Phenanthrene-d10**.

This guide provides a foundational understanding of the solubility of **Phenanthrene-d10** in organic solvents, essential for its effective use in research and development. For highly sensitive applications, it is recommended to experimentally determine the solubility in the specific solvent system and conditions being used.

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